REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:13])([CH3:12])[CH:6]=[CH:5]2.C([Li])CCC.[CH:19]12S[CH:20]1[CH:21]1[S:25][CH:22]1[CH:23]=[CH:24]2>C1COCC1>[CH3:12][C:7]1([CH3:13])[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([S:25][C:22]3[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=3)[CH:3]=2)[O:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(OC2=CC1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Benzene disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(C3C(C=C1)S3)S2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at −78° C.
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature over 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and water
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC=C(C=C2C=C1)SC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |